Cas no 941994-39-4 (N-(4-fluoro-1,3-benzothiazol-2-yl)-2-phenoxy-N-(pyridin-4-yl)methylacetamide)
N-(4-fluoro-1,3-benzothiazol-2-yl)-2-phenoxy-N-(pyridin-4-yl)methylacetamide Chemical and Physical Properties
Names and Identifiers
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- SR-01000916774
- SR-01000916774-1
- N-(4-fluorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-4-ylmethyl)acetamide
- AKOS024471698
- N-(4-fluoro-1,3-benzothiazol-2-yl)-2-phenoxy-N-(pyridin-4-ylmethyl)acetamide
- F2840-0042
- N-(4-fluoro-1,3-benzothiazol-2-yl)-2-phenoxy-N-[(pyridin-4-yl)methyl]acetamide
- 941994-39-4
- N-(4-fluoro-1,3-benzothiazol-2-yl)-2-phenoxy-N-(pyridin-4-yl)methylacetamide
-
- Inchi: 1S/C21H16FN3O2S/c22-17-7-4-8-18-20(17)24-21(28-18)25(13-15-9-11-23-12-10-15)19(26)14-27-16-5-2-1-3-6-16/h1-12H,13-14H2
- InChI Key: MDZNLCQJYLAAKD-UHFFFAOYSA-N
- SMILES: S1C2C=CC=C(C=2N=C1N(C(COC1C=CC=CC=1)=O)CC1C=CN=CC=1)F
Computed Properties
- Exact Mass: 393.09472610g/mol
- Monoisotopic Mass: 393.09472610g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 28
- Rotatable Bond Count: 6
- Complexity: 514
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.3
- Topological Polar Surface Area: 83.6Ų
N-(4-fluoro-1,3-benzothiazol-2-yl)-2-phenoxy-N-(pyridin-4-yl)methylacetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2840-0042-2μmol |
N-(4-fluoro-1,3-benzothiazol-2-yl)-2-phenoxy-N-[(pyridin-4-yl)methyl]acetamide |
941994-39-4 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2840-0042-1mg |
N-(4-fluoro-1,3-benzothiazol-2-yl)-2-phenoxy-N-[(pyridin-4-yl)methyl]acetamide |
941994-39-4 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2840-0042-2mg |
N-(4-fluoro-1,3-benzothiazol-2-yl)-2-phenoxy-N-[(pyridin-4-yl)methyl]acetamide |
941994-39-4 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2840-0042-3mg |
N-(4-fluoro-1,3-benzothiazol-2-yl)-2-phenoxy-N-[(pyridin-4-yl)methyl]acetamide |
941994-39-4 | 90%+ | 3mg |
$63.0 | 2023-05-16 |
N-(4-fluoro-1,3-benzothiazol-2-yl)-2-phenoxy-N-(pyridin-4-yl)methylacetamide Related Literature
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Xingjie Wu,Linzhu Zhou,Yue Su,Chang-Ming Dong J. Mater. Chem. B, 2016,4, 2142-2152
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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4. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
Additional information on N-(4-fluoro-1,3-benzothiazol-2-yl)-2-phenoxy-N-(pyridin-4-yl)methylacetamide
Introduction to N-(4-fluoro-1,3-benzothiazol-2-yl)-2-phenoxy-N-(pyridin-4-yl)methylacetamide (CAS No. 941994-39-4)
N-(4-fluoro-1,3-benzothiazol-2-yl)-2-phenoxy-N-(pyridin-4-yl)methylacetamide (CAS No. 941994-39-4) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, characterized by its intricate molecular structure, represents a promising candidate for further exploration in medicinal chemistry. The presence of fluorine and pyridine moieties in its framework suggests potential biological activity, making it a subject of interest for researchers aiming to develop novel therapeutic agents.
The compound's structure consists of multiple functional groups, including a benzothiazole ring system, a phenoxy group, and a pyridine moiety. The benzothiazole ring is a well-known pharmacophore that has been extensively studied for its role in various biological processes. Specifically, the 4-fluoro substitution on the benzothiazole ring enhances its electronic properties, which can influence its interaction with biological targets. This modification has been shown to improve the binding affinity and selectivity of molecules targeting certain enzymes and receptors.
In recent years, there has been a growing interest in the development of small molecules that can modulate the activity of enzymes involved in inflammatory and immunological pathways. The 2-phenoxy group in N-(4-fluoro-1,3-benzothiazol-2-yl)-2-phenoxy-N-(pyridin-4-yl)methylacetamide contributes to its potential role as an anti-inflammatory agent. Studies have demonstrated that phenoxy-substituted compounds can interact with various inflammatory mediators, thereby reducing the symptoms associated with chronic inflammatory diseases.
The pyridine moiety at the N-(pyridin-4-yl) position adds another layer of complexity to the compound's biological profile. Pyridine derivatives are known for their ability to interact with a wide range of biological targets, including enzymes and receptors involved in neurotransmitter signaling. This makes N-(4-fluoro-1,3-benzothiazol-2-yl)-2-phenoxy-N-(pyridin-4-yl)methylacetamide a promising candidate for further investigation in the development of drugs targeting neurological disorders.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of compounds with high accuracy. Molecular docking studies have been performed on N-(4-fluoro-1,3-benzothiazol-2-yl)-2-phenoxy-N-(pyridin-4-yl)methylacetamide, revealing potential binding interactions with various therapeutic targets. These studies suggest that the compound may exhibit inhibitory activity against enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in inflammation.
In addition to its potential anti-inflammatory properties, N-(4-fluoro-1,3-benzothiazol-2-yl)-2-phenoxy-N-(pyridin-4-yl)methylacetamide has shown promise in preclinical studies as an antiviral agent. The benzothiazole ring system is known to possess antiviral properties, and the presence of fluorine further enhances this effect. Preliminary data indicate that the compound can inhibit viral replication by interfering with viral protease activity and other essential viral processes.
The synthesis of N-(4-fluoro-1,3-benzothiazol-2-yl)-2-phenoxy-N-(pyridin-4-y l)methylacetamide involves multiple steps, each requiring careful optimization to ensure high yield and purity. Advanced synthetic techniques have been employed to introduce the various functional groups into the molecular framework. These techniques include nucleophilic substitution reactions, condensation reactions, and catalytic hydrogenation.
The pharmacokinetic properties of N-(4-fluoro -1,3-benzothiazol -2 -yl strong>) - < strong > 2 - pheno xy -N -( py rid ine - 4 - yl ) methyl acet amide strong > are also under investigation. Understanding how the compound is absorbed, distributed, metabolized, and excreted by the body is crucial for determining its therapeutic efficacy and safety profile. Preliminary pharmacokinetic studies suggest that the compound exhibits good oral bioavailability and moderate metabolic stability.
The potential applications of N-( 4 - fluoro -1 , 3 - ben zothia z ol - 2 - yl strong >) - < strong > 2 - pheno xy -N -( py rid ine - 4 - yl ) methyl acet amide strong > extend beyond inflammation and antiviral therapy. Researchers are exploring its potential use in treating neurological disorders due to its interaction with neurotransmitter receptors. Additionally, its structural features make it a versatile scaffold for designing novel therapeutic agents targeting various diseases.
In conclusion, N-( 4-fluoro -1 , 3-ben zothia z ol - 2-y l ) - ( 2-pheno xy-N -(py rid ine - 4-y l )methylacetamide ) (CAS No. 94199439- 4) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features and demonstrated biological activity make it a valuable candidate for further development into novel therapeutic agents. As research continues to uncover new applications for this compound, its importance in addressing various diseases is likely to grow.
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